2-(Methoxymethoxy)phenylboronic acid
Overview
Description
2-(Methoxymethoxy)phenylboronic acid is a derivative of phenylboronic acid, which plays a significant role in various chemical and biochemical applications. Phenylboronic acids and their derivatives are known for their ability to selectively bind 1,2- and 1,3-diols, forming negatively charged boronate esters in neutral aqueous media. This property makes them valuable in constructing electrochemical glucose sensors and in the development of biosensors based on their selective binding capabilities. Recent progress in electrochemical biosensors utilizing phenylboronic acid derivatives demonstrates their potential in detecting a wide range of compounds, including hydroxy acids and fluoride ions, highlighting their versatility and applicability in diverse scientific fields (Anzai, 2016).
Synthesis Analysis
The synthesis of 2-(Methoxymethoxy)phenylboronic acid involves several key steps, including the cross-coupling reactions that are fundamental in the formation of boronic acid derivatives. A practical example of such synthesis is the preparation of 2-fluoro-4-bromobiphenyl, a related compound, using phenylboronic acid in a cross-coupling reaction, which showcases the methodologies applicable to synthesizing boronic acid derivatives. Although the synthesis of 2-(Methoxymethoxy)phenylboronic acid itself was not explicitly detailed in the reviewed literature, the synthesis processes for related compounds provide insight into the potential methods and challenges in synthesizing such derivatives (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of 2-(Methoxymethoxy)phenylboronic acid, like other phenylboronic acids, is characterized by the presence of a boronic acid group attached to a phenyl ring, with a methoxymethoxy substituent enhancing its reactivity and binding capabilities. The unique structure of these compounds contributes to their ability to form stable complexes with diols and other molecules, which is crucial for their application in biosensing and molecular recognition.
Chemical Reactions and Properties
Phenylboronic acids participate in various chemical reactions, including Suzuki cross-coupling, which is widely utilized in the synthesis of complex organic compounds. The presence of the boronic acid group allows for the formation of boronate esters with diols, which is a key interaction for the development of biosensors and other analytical tools. These chemical properties are central to the applications of 2-(Methoxymethoxy)phenylboronic acid and its derivatives in scientific research (Wolfson & Levy‐Ontman, 2020).
Scientific Research Applications
Catalysis in Peptide Synthesis : 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, serves as an effective catalyst for dehydrative amidation between carboxylic acids and amines, accelerating peptide synthesis (Wang, Lu, & Ishihara, 2018).
Carbohydrate Chemistry : Phenylboronic acid is useful in the synthesis of specific sugar derivatives, chromatography solvents, and electrophoretic separations, as well as in the isolation of compounds from mixtures (Ferrier, 1972).
Pharmaceutical and Chemical Engineering : It has applications in self-regulated insulin delivery, tissue engineering, separation, and sensor systems (Liang-yin, 2006).
Biomedical Applications : Phenylboronic acid-containing thermo-responsive block copolymers can be used to tune multiple micellization and dissociation transitions, beneficial for biomedical applications (Jin, Lv, Liu, Xu, & Ji, 2010).
Diagnostic and Therapeutic Applications : Its derivatives show potential for versatile diagnostic and therapeutic applications, including glucose sensors and bio-separation (Matsumoto, Kataoka, & Miyahara, 2014).
Protection Chemistry : Offers waste-free, facile solid-state protection of various compounds without the need for further purifying workup (Kaupp, Naimi-Jamal, & Stepanenko, 2003).
Drug Delivery Systems and Biosensors : Phenylboronic acid-decorated polymeric nanomaterials are promising for advanced bio-applications, particularly in drug delivery systems and biosensors due to their unique interactions with sugars and sialic acids (Lan & Guo, 2019).
Supramolecular Chemistry : Boronic acids are used to design and synthesize supramolecular assemblies with specific compounds, forming hydrogen bonds between different atoms (Pedireddi & Seethalekshmi, 2004).
Glucose-Responsive Nanoparticles : These nanoparticles show promise for insulin delivery and other drug delivery applications (Ma & Shi, 2014).
Environmental Chemistry : It efficiently enables one-pot synthesis of compounds with high yields and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Safety And Hazards
properties
IUPAC Name |
[2-(methoxymethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-6-13-8-5-3-2-4-7(8)9(10)11/h2-5,10-11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJBOWONADYEPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447196 | |
Record name | 2-(METHOXYMETHOXY)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethoxy)phenylboronic acid | |
CAS RN |
115377-93-0 | |
Record name | 2-(METHOXYMETHOXY)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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